N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 922939-74-0
VCID: VC6523415
InChI: InChI=1S/C21H24N4O/c1-2-23-16-19(18-10-6-7-11-20(18)23)22-21(26)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,22,26)
SMILES: CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4
Molecular Formula: C21H24N4O
Molecular Weight: 348.45

N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide

CAS No.: 922939-74-0

Cat. No.: VC6523415

Molecular Formula: C21H24N4O

Molecular Weight: 348.45

* For research use only. Not for human or veterinary use.

N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide - 922939-74-0

Specification

CAS No. 922939-74-0
Molecular Formula C21H24N4O
Molecular Weight 348.45
IUPAC Name N-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C21H24N4O/c1-2-23-16-19(18-10-6-7-11-20(18)23)22-21(26)25-14-12-24(13-15-25)17-8-4-3-5-9-17/h3-11,16H,2,12-15H2,1H3,(H,22,26)
Standard InChI Key MCPIHKBYZUETQV-UHFFFAOYSA-N
SMILES CCN1C=C(C2=CC=CC=C21)NC(=O)N3CCN(CC3)C4=CC=CC=C4

Introduction

Structural Features and Molecular Design

The compound’s architecture comprises three distinct subunits:

  • Indole moiety: A bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The 1-ethyl substitution on the indole nitrogen enhances lipophilicity, potentially improving membrane permeability.

  • Piperazine ring: A six-membered diamine ring substituted with a phenyl group at the 4-position. Piperazine derivatives are known for their versatility in interacting with biological targets, particularly in the central nervous system .

  • Carboxamide bridge: Connects the indole and piperazine subunits, introducing hydrogen-bonding capabilities that may influence target binding affinity.

Table 1: Key Molecular Properties

PropertyValue
CAS No.922939-74-0
Molecular FormulaC21H24N4O\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}
Molecular Weight348.45 g/mol
IUPAC NameN-(1-ethylindol-3-yl)-4-phenylpiperazine-1-carboxamide
Topological Polar Surface Area52.7 Ų (estimated)

The spatial arrangement of these components is critical for its hypothesized bioactivity. The ethyl group on the indole nitrogen may reduce metabolic degradation compared to unsubstituted analogs , while the phenyl-piperazine subunit could engage in π-π stacking interactions with aromatic residues in target proteins .

Synthetic Methodologies and Challenges

While no explicit synthesis protocol for N-(1-ethyl-1H-indol-3-yl)-4-phenylpiperazine-1-carboxamide is documented in the literature, analogous compounds provide insight into plausible routes. A general strategy involves:

  • Indole alkylation: Introducing the ethyl group at the indole nitrogen using ethylating agents like ethyl bromide under basic conditions .

  • Piperazine functionalization: Coupling 4-phenylpiperazine with a carboxamide precursor. This may involve activating the carboxylic acid (e.g., via chloroformate intermediates) for nucleophilic attack by the indole amine .

Key Challenges:

  • Regioselectivity: Ensuring alkylation occurs exclusively at the indole nitrogen (position 1) rather than the carboxamide nitrogen .

  • Stability of intermediates: Carboxamide-linked intermediates may undergo intramolecular cyclization, as observed in related syntheses .

A patent by US6699864B2 describes methods for synthesizing substituted phenyl-piperazine-indole hybrids, suggesting that Ullmann coupling or Buchwald-Hartwig amination could be adapted for this compound.

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties

PropertyValueSource
LogP (lipophilicity)3.8 ± 0.5
Water Solubility0.02 mg/mL (low)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4

The compound’s low solubility may limit oral bioavailability, necessitating formulation strategies such as salt formation or nanoparticle encapsulation. Its moderate LogP value suggests adequate blood-brain barrier penetration, aligning with the neuropharmacological activity observed in structurally related piperazines .

Biological Activities and Mechanistic Hypotheses

Although direct bioactivity data for this compound are scarce, inferences can be drawn from analogs:

Neuropharmacological Effects

Piperazine derivatives are well-documented serotonin (5-HT) and dopamine receptor modulators . The 4-phenyl substitution in this compound resembles the pharmacophore of atypical antipsychotics like aripiprazole, suggesting potential D2/5-HT1A receptor partial agonism .

Antimicrobial Activity

Indole-carboxamides show promise against Gram-positive bacteria and fungi. The ethyl group may mitigate efflux pump recognition, a common resistance mechanism.

Comparative Analysis with Structural Analogs

Table 3: Comparison with Related Compounds

CompoundMolecular WeightKey Structural DifferenceReported Activity
4-(1H-Indol-4-yl)-N-phenylpiperazine-1-carboxamide 320.4 g/molIndole substituent at position 4Unreported
N-(1-Ethyl-1H-indol-3-yl)-4-(2-methoxyphenyl)piperazine-1-carboxamide 378.5 g/mol2-Methoxyphenyl on piperazineEnhanced serotonin affinity

The absence of a methoxy group in the target compound may reduce off-target binding to adrenergic receptors, a side effect observed in methoxy-substituted analogs .

Future Directions and Research Opportunities

  • Synthetic Optimization: Develop regioselective alkylation protocols to improve yield .

  • In Vitro Screening: Prioritize assays against neurological targets (e.g., 5-HT1A, D2) and cancer cell lines.

  • ADMET Profiling: Assess metabolic stability in liver microsomes and plasma protein binding.

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